

Application Notes and Protocols for 4-Chloro-6-methoxynicotinonitrile Derivatives

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Compound of Interest

Compound Name: 4-Chloro-6-methoxynicotinonitrile

Cat. No.: B594908

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the experimental procedures for the synthesis and biological evaluation of **4-Chloro-6-methoxynicotinonitrile** derivatives. This class of compounds holds potential for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. The following sections detail synthetic methodologies, key biological activities, and relevant signaling pathways.

Synthesis of 4-Chloro-6-methoxynicotinonitrile Derivatives

The synthesis of **4-Chloro-6-methoxynicotinonitrile** derivatives can be achieved through a multi-step process, typically involving the initial construction of a substituted pyridine ring followed by modifications. A common strategy involves the condensation of chalcones with malononitrile in a basic medium to form highly substituted 2-methoxypyridine-3-carbonitriles.^[1]

General Experimental Protocol: Synthesis of 4-Aryl-6-substituted-2-methoxypyridine-3-carbonitrile Derivatives

This protocol is adapted from the synthesis of structurally related 2-methoxypyridine-3-carbonitrile compounds.^[1]

Step 1: Synthesis of Chalcone Intermediate

- To a solution of an appropriate acetophenone (1.0 eq) in ethanol, add an equimolar amount of a substituted aromatic aldehyde (1.0 eq).
- Add a catalytic amount of a base (e.g., sodium hydroxide or potassium hydroxide) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
- Pour the reaction mixture into ice-cold water and collect the precipitated chalcone by filtration.
- Wash the solid with water and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure chalcone.

Step 2: Synthesis of the Pyridine-3-carbonitrile Derivative

- In a round-bottom flask, dissolve the synthesized chalcone (1.0 eq) and malononitrile (1.2 eq) in methanol.
- Add a freshly prepared solution of sodium methoxide in methanol (2.0 eq).
- Reflux the reaction mixture for several hours, monitoring the progress by TLC.
- After completion, cool the reaction mixture and neutralize with a dilute acid (e.g., HCl).
- The resulting precipitate is collected by filtration, washed with water, and purified by column chromatography or recrystallization to yield the desired 4-aryl-6-substituted-2-methoxypyridine-3-carbonitrile.

Note: To obtain the **4-chloro-6-methoxynicotinonitrile** core, appropriate starting materials bearing the chloro and methoxy functionalities would be required.

Biological Activities and Quantitative Data

Derivatives of nicotinonitrile and related chloro-substituted heterocycles have demonstrated promising biological activities, particularly as anticancer and anti-inflammatory agents. Their mechanism of action often involves the inhibition of key signaling kinases.

Anticancer Activity

Substituted nicotinonitrile derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. The antiproliferative activity is typically quantified by IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%.

Compound ID	Substitution Pattern	Cancer Cell Line	IC50 (μM)	Reference
NCD-1	4-(4-bromophenyl)-6-(2,5-dichlorothiophen-3-yl)-2-methoxy	HepG2 (Liver)	1.5	[1]
DU145 (Prostate)	2.1	[1]		
MBA-MB-231 (Breast)	3.2	[1]		
NCD-2	4-(4-fluorophenyl)-6-(2,5-dichlorothiophen-3-yl)-2-methoxy	HepG2 (Liver)	2.8	[1]
DU145 (Prostate)	3.5	[1]		
MBA-MB-231 (Breast)	4.1	[1]		
NN-11	N-nicotinonitrile derivative	MCF-7 (Breast)	Promising Activity	[2]
NN-12	N-nicotinonitrile derivative	HepG2 (Liver)	Promising Activity	[2]

Kinase Inhibitory Activity

A significant mechanism of action for many anticancer compounds is the inhibition of protein kinases involved in cell signaling pathways that regulate cell proliferation, survival, and differentiation. Nicotinonitrile derivatives have been identified as inhibitors of key kinases such as p38 α MAP kinase.

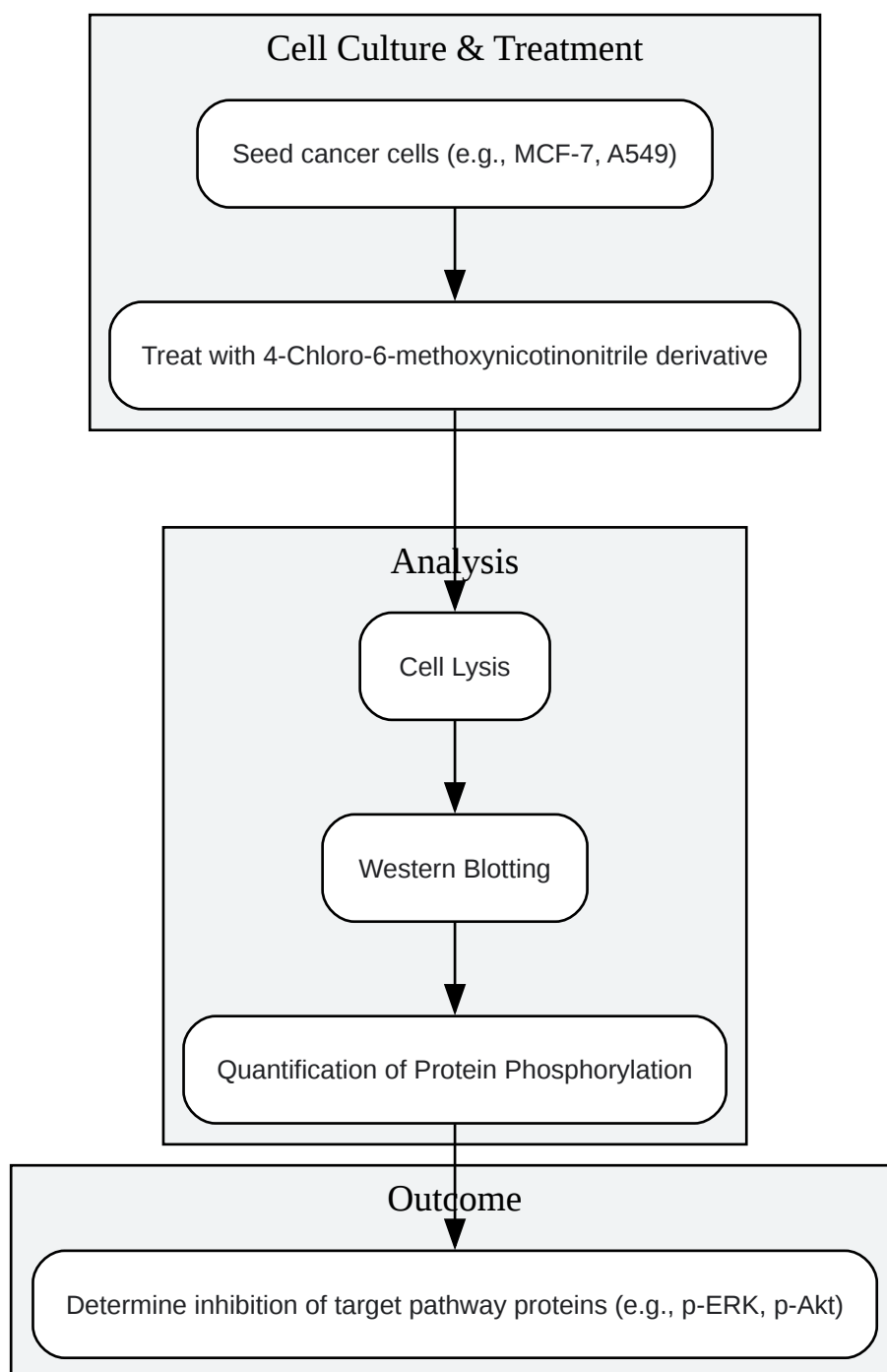
Compound ID	Target Kinase	IC50 (μ M)	Reference
NBF-6f	p38 α MAP kinase	0.040	[3]

Signaling Pathways

The anticancer and anti-inflammatory effects of **4-Chloro-6-methoxynicotinonitrile** derivatives are often attributed to their ability to modulate critical intracellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathways. Dysregulation of these pathways is a hallmark of many cancers.[3][4][5]

Experimental Workflow for Assessing Pathway Inhibition

A general workflow to investigate the impact of a **4-Chloro-6-methoxynicotinonitrile** derivative on a specific signaling pathway is outlined below.

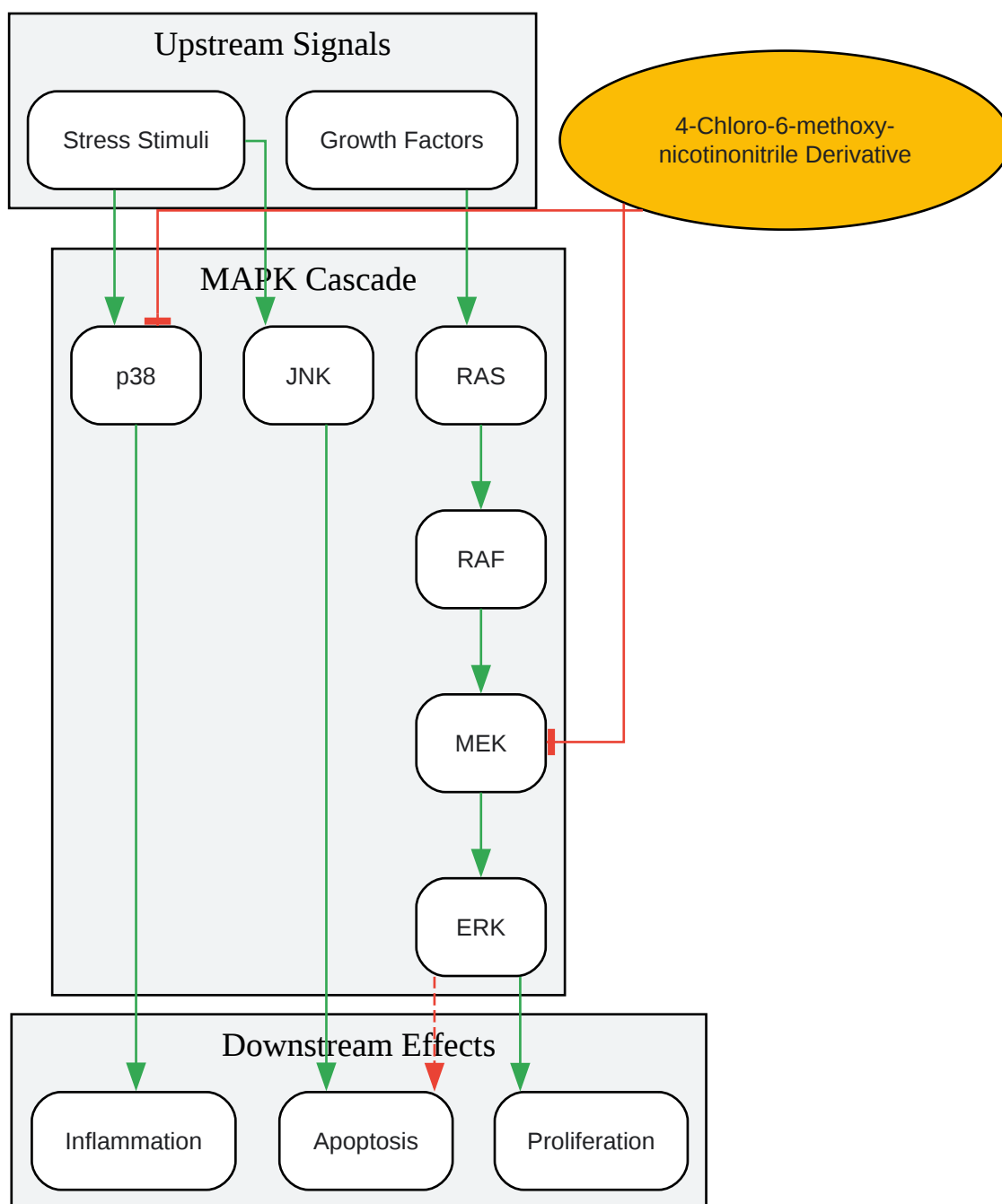


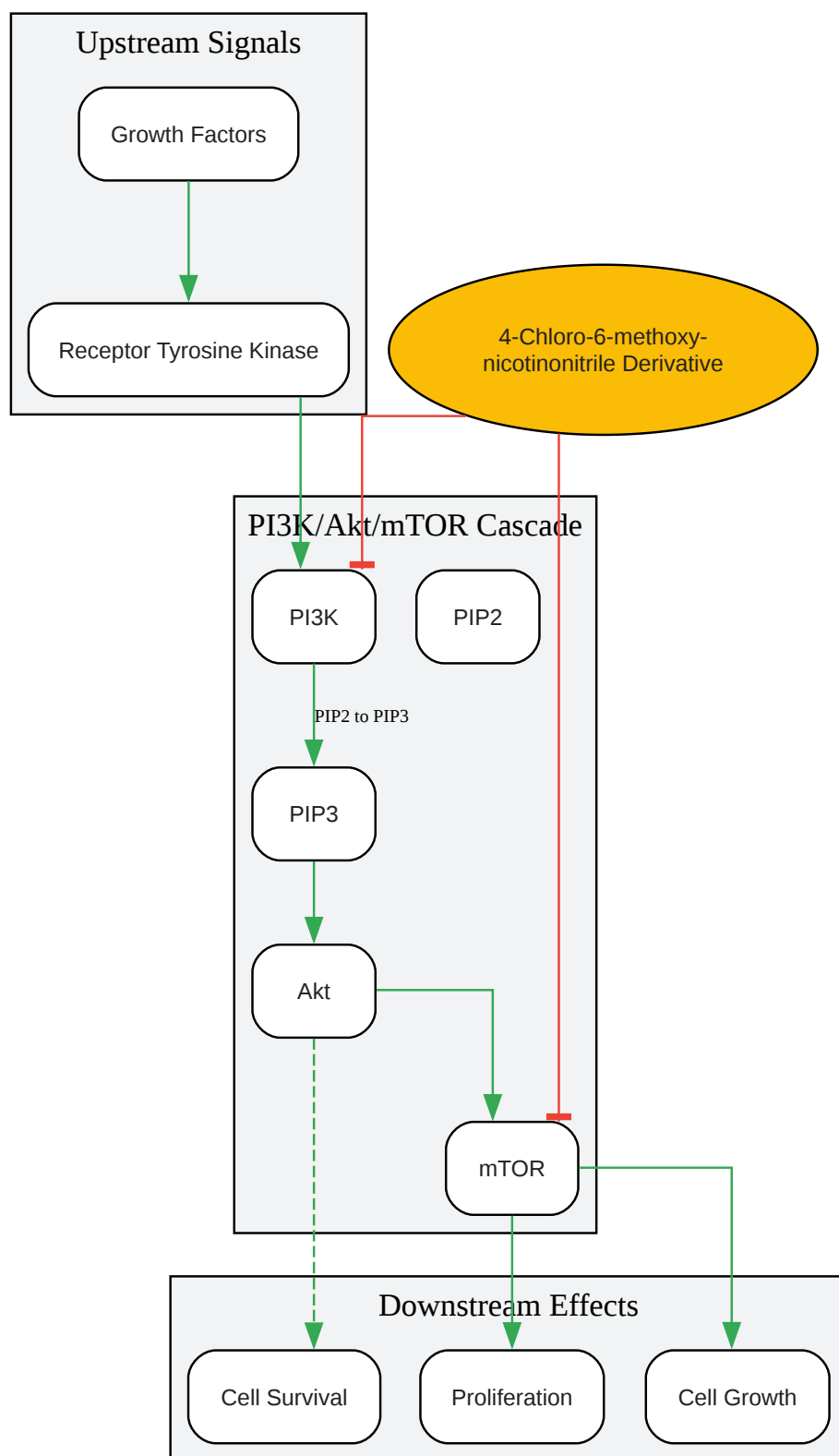
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Caption: Workflow for analyzing the inhibition of signaling pathways.

MAPK Signaling Pathway

The MAPK pathway is a key signaling cascade that regulates a wide range of cellular processes including cell proliferation, differentiation, and apoptosis.[3][6][7] The ERK1/2, JNK, and p38 MAPK pathways are the three major MAPK cascades.[3]





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